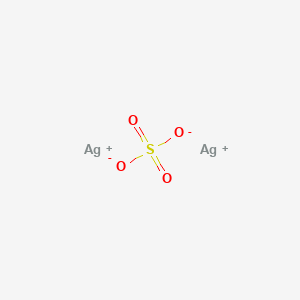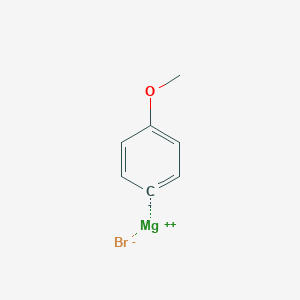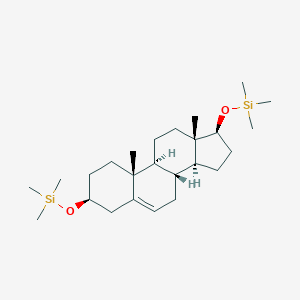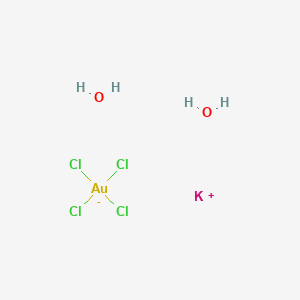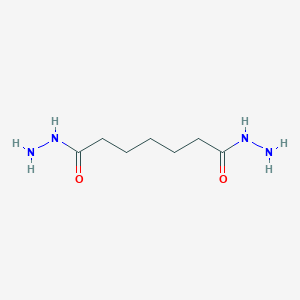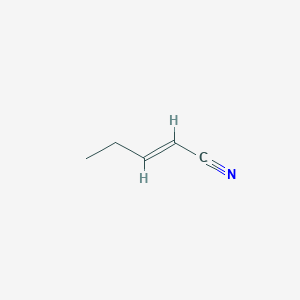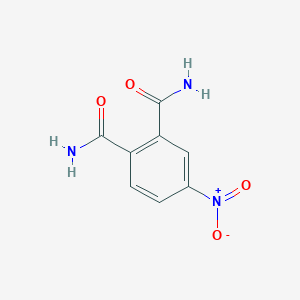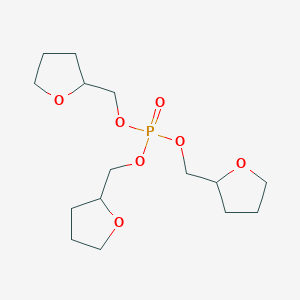
Furfuryl alcohol, phosphate (3:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furfuryl alcohol, phosphate (3:1) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphate ester of furfuryl alcohol, a natural organic compound that is commonly found in plants. Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid.
Applications De Recherche Scientifique
Furfuryl alcohol, phosphate (3:1) has potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it can be used as a plant growth regulator and a pesticide. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In materials science, it can be used as a flame retardant and a plasticizer.
Mécanisme D'action
The mechanism of action of furfuryl alcohol, phosphate (3:1) is not well understood. However, it is believed to work by modulating various signaling pathways in cells, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
Furfuryl alcohol, phosphate (3:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve the survival rate of mice with sepsis and reduce the severity of acute lung injury in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of furfuryl alcohol, phosphate (3:1) for lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on furfuryl alcohol, phosphate (3:1). One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use as a therapeutic agent. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects.
Méthodes De Synthèse
Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid. The reaction is carried out at high temperatures and pressures, and the resulting product is a clear liquid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
10427-00-6 |
|---|---|
Nom du produit |
Furfuryl alcohol, phosphate (3:1) |
Formule moléculaire |
C15H27O7P |
Poids moléculaire |
350.34 g/mol |
Nom IUPAC |
tris(oxolan-2-ylmethyl) phosphate |
InChI |
InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |
Clé InChI |
YUUDAJZHJYVGCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
SMILES canonique |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Autres numéros CAS |
10427-00-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



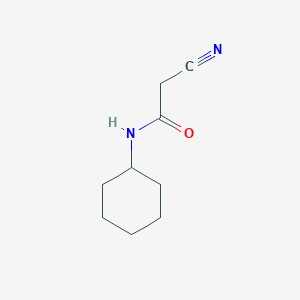
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
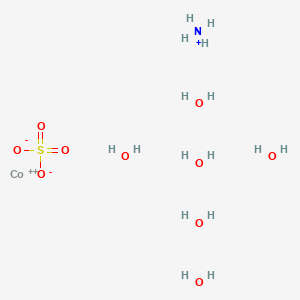
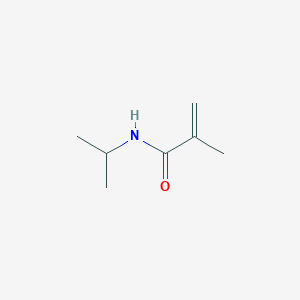
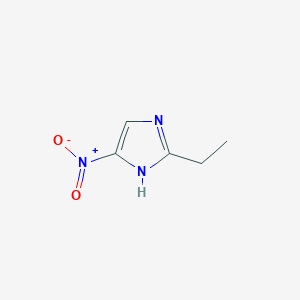
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

